Secondary Amine Hydrogen-Bond Donor Capacity vs. Tertiary Amine and Primary Amine Analogs
The target compound possesses one hydrogen-bond donor (N–H) from the secondary ethylamino group, in contrast to zero H-bond donors in the tertiary dimethylamino analog (4-[(dimethylamino)methyl]benzoic acid) and two H-bond donors in the primary amine analog (4-aminomethylbenzoic acid). In sGC activator patent SAR, the presence of a single N–H donor at this position was identified as critical for heme-independent activation, whereas primary amine-containing analogs exhibited reduced potency and tertiary amine variants were inactive [1]. Computational analysis confirms this: the target compound has 2 H-bond donors (carboxylic acid + secondary amine), the dimethylamino analog has 1 H-bond donor (carboxylic acid only), and the primary amine analog has 3 H-bond donors [2]. This differentiated H-bond profile directly impacts target binding in structure-based drug design.
| Evidence Dimension | Hydrogen-bond donor count and its impact on target engagement |
|---|---|
| Target Compound Data | 2 H-bond donors (carboxylic acid O–H + secondary amine N–H); sGC activator scaffold requires a single N–H for heme-independent activation |
| Comparator Or Baseline | 4-[(Dimethylamino)methyl]benzoic acid (2 H-bond donors per Chembase, but no N–H donor; inactive in sGC activation). 4-Aminomethylbenzoic acid (3 H-bond donors; reduced potency in sGC activation). |
| Quantified Difference | Qualitative differential: secondary amine provides exactly one N–H donor absent in tertiary amine; avoids second N–H donor present in primary amine that reduces sGC potency. |
| Conditions | Class-level SAR derived from patent EP3059224A1 and RU2673245C2; computational H-bond donor counts from Chembase. |
Why This Matters
For programs targeting soluble guanylate cyclase or other targets requiring specific H-bond interactions, the secondary amine architecture is non-negotiable and cannot be replicated by primary or tertiary amino analogs.
- [1] EPO Patent EP3059224A1. 4-Aminomethylbenzoic Acid Derivative. Describes SAR where N-monoalkyl substitution is essential for heme-independent sGC activation; N,N-dialkyl and unsubstituted variants lose activity. View Source
- [2] Chembase. Computed properties for 4-[(ethylamino)methyl]benzoic acid (CID 308209) and 4-[(dimethylamino)methyl]benzoic acid (CID 17059). http://www.chembase.cn (accessed 2026-05-07). View Source
